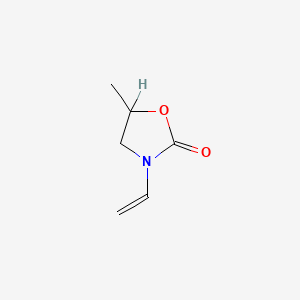

2-Oxazolidinone, 5-methyl-3-vinyl-

Description

The exact mass of the compound 2-Oxazolidinone, 5-methyl-3-vinyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxazolidinone, 5-methyl-3-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 5-methyl-3-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-7-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFNRRNDWNSKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-94-7 | |

| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401019369 | |

| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-98-0 | |

| Record name | 3-Ethenyl-5-methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-vinyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Oxazolidinone, 5-methyl-3-vinyl- (V-MOX), a versatile monomer with growing importance in various industrial and scientific fields. This document details established synthetic methodologies, including experimental protocols, and summarizes key physicochemical and spectral properties in structured tables. While the primary applications of V-MOX are in polymer and materials science, this guide also addresses the known biological context of the broader oxazolidinone class of compounds, acknowledging the current lack of specific data for V-MOX in biological signaling pathways.

Introduction

2-Oxazolidinone, 5-methyl-3-vinyl-, also known as N-vinyl-5-methyl-2-oxazolidinone or V-MOX, is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a methyl group at the 5-position and a vinyl group at the 3-position. This unique structure, combining a reactive vinyl moiety with a polar cyclic carbamate, makes it a valuable monomer and intermediate in chemical synthesis. Its primary utility lies as a reactive diluent in UV-curable coatings, inks, and adhesives, and as a key building block for the synthesis of specialized polymers, such as kinetic hydrate inhibitors (KHIs) for the oil and gas industry.[1][2]

The oxazolidinone scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The renowned antibiotic Linezolid, for instance, features the 2-oxazolidinone core.[3] However, it is crucial to note that to date, specific biological activities and interactions with signaling pathways for 2-Oxazolidinone, 5-methyl-3-vinyl- have not been reported in the scientific literature.

Synthesis of 2-Oxazolidinone, 5-methyl-3-vinyl-

There are two primary routes for the synthesis of 2-Oxazolidinone, 5-methyl-3-vinyl-: a two-step process involving a copper-catalyzed cyclization followed by a ruthenium-catalyzed vinylation, and a pyrolysis-based method.

Two-Step Synthesis: Cyclization and Vinylation

This method involves the initial formation of the 5-methyl-2-oxazolidinone ring, followed by the introduction of the vinyl group.

Step 1: Cu(II)-catalyzed Cyclization of (±)-1-amino-2-propanol

The first step is the reaction of (±)-1-amino-2-propanol with carbon monoxide in the presence of a Copper(II) catalyst and under an oxygen atmosphere to yield 5-methyl-2-oxazolidinone.[2]

Step 2: Ruthenium-catalyzed Vinylation

The intermediate, 5-methyl-2-oxazolidinone, then undergoes a vinylation reaction with acetylene, catalyzed by a ruthenium complex, to produce the final product, 2-Oxazolidinone, 5-methyl-3-vinyl-.[2]

Experimental Protocol (General Description):

-

Cyclization: Typically, the amino alcohol would be reacted with carbon monoxide at elevated pressure in a suitable solvent in the presence of a Cu(II) salt (e.g., CuCl₂, Cu(OAc)₂) and a base. The reaction is often carried out in an autoclave.

-

Vinylation: The N-vinylation of amides and related compounds with acetylene using ruthenium catalysts is a known transformation. This reaction generally involves heating the substrate with acetylene gas in the presence of a ruthenium catalyst, such as a Ru(II)-phosphine complex, in an appropriate solvent.

dot

References

5-methyl-3-vinyl-2-oxazolidinone chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-methyl-3-vinyl-2-oxazolidinone (VMOX). It is intended for an audience with a technical background in chemistry and pharmaceuticals, offering detailed information relevant to research and development.

Chemical Structure and Identification

5-methyl-3-vinyl-2-oxazolidinone is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a methyl group at the 5-position and a vinyl group at the 3-position (the nitrogen atom). This unique combination of a polymerizable vinyl group and a polar cyclic carbamate structure makes it a versatile monomer and chemical intermediate.[1]

Canonical SMILES: CC1CN(C(=O)O1)C=C

InChI Key: HXFNRRNDWNSKFM-UHFFFAOYSA-N

Below is a logical diagram illustrating the key structural features of the molecule.

References

In-Depth Technical Guide to the Spectroscopic Data of 2-Oxazolidinone, 5-methyl-3-vinyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl-, a versatile monomer with applications in polymer chemistry and materials science. This document is intended to serve as a core reference for researchers and professionals engaged in the development of novel materials and pharmaceuticals.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl-. This information is critical for the identification, characterization, and quality control of this compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Assignment |

| Data not available in search results |

Note: Despite a comprehensive search, specific, experimentally determined quantitative NMR and IR data (chemical shifts, coupling constants, and vibrational frequencies) for 2-Oxazolidinone, 5-methyl-3-vinyl- were not found in the publicly available literature. The tables are provided as a template for data population once it becomes available.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized methodologies for obtaining NMR and IR spectra of oxazolidinone derivatives and vinyl compounds, which can be adapted for 2-Oxazolidinone, 5-methyl-3-vinyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Oxazolidinone, 5-methyl-3-vinyl- into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The temperature of the NMR probe should be controlled and recorded, typically at 25 °C.

3. Data Processing:

-

The raw free induction decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

-

Integration of the ¹H NMR signals allows for the determination of the relative number of protons.

-

Analysis of the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum provides information about the connectivity of the protons.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Neat Liquid: If 2-Oxazolidinone, 5-methyl-3-vinyl- is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the compound is a solid, a KBr pellet can be prepared. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): ATR-IR is a convenient method that requires minimal sample preparation. A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected first and automatically subtracted from the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:

-

The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes within the molecule. Key expected vibrations for 2-Oxazolidinone, 5-methyl-3-vinyl- would include C=O (amide), C-N, C-O, C=C (vinyl), and C-H stretches and bends.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Oxazolidinone, 5-methyl-3-vinyl-.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl- as a Chiral Auxiliary in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

2-Oxazolidinones represent a cornerstone class of chiral auxiliaries in modern asymmetric synthesis, famously popularized by David A. Evans. These heterocycles are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While classic Evans auxiliaries, such as those bearing 4-isopropyl or 4-benzyl substituents, are renowned for their use in diastereoselective enolate chemistry (e.g., alkylations, aldol reactions), the utility of a vinyl-substituted variant like 2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX) lies in a different, yet equally powerful, synthetic strategy.

This guide focuses on the application of chiral 5-methyl-3-vinyl-2-oxazolidinone, clarifying its primary role in asymmetric synthesis. Contrary to traditional applications, where the auxiliary is acylated to control enolate reactions, the principal use of this molecule in stereoselective synthesis is as a chiral dienophile in cycloaddition reactions . The chiral center at the C-5 position of the oxazolidinone ring effectively controls the facial selectivity of reactions involving the N-vinyl group.

The electron-donating nature of the nitrogen atom renders the attached vinyl group electron-rich, making it an excellent dienophile for inverse-electron-demand hetero-Diels-Alder (HDA) reactions.[1] This reactivity provides a stereocontrolled pathway to valuable heterocyclic scaffolds, such as N-2-deoxyglycosides, which are integral components of many biologically active molecules.[1]

This document provides a technical overview of its synthesis, application in asymmetric cycloadditions, detailed experimental protocols, and quantitative data on its stereodirecting influence.

Synthesis of Chiral 5-methyl-3-vinyl-2-oxazolidinone

The enantiopure 5-methyl-2-oxazolidinone core is the precursor to the target chiral auxiliary. Several strategies exist for its stereocontrolled synthesis. One common approach involves the cyclization of a chiral amino alcohol, such as (S)- or (R)-alaninol. A more contemporary and efficient method involves an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization, which can rapidly generate the 4,5-disubstituted oxazolidinone core with high stereocontrol.[2]

Once the chiral 5-methyl-2-oxazolidinone is obtained, the vinyl group is introduced at the nitrogen atom. This can be achieved through various N-vinylation procedures, including ruthenium-catalyzed vinylation with acetylene or the pyrolysis of a 3-(1-hydroxyethyl)-5-methyloxazolidin-2-one precursor.[3]

The general workflow for preparing and utilizing the chiral auxiliary is outlined below.

Application in Asymmetric Hetero-Diels-Alder Reactions

The key application of chiral N-vinyl-2-oxazolidinones is as dienophiles in Lewis acid-catalyzed inverse-electron-demand hetero-Diels-Alder reactions. Research has demonstrated that under catalysis by Eu(fod)₃, these reactions proceed with high yields and excellent levels of both endo and facial diastereoselectivity.[4][5]

The reaction typically involves an enantiopure N-vinyl-2-oxazolidinone and a β,γ-unsaturated α-ketoester, which serves as the 1-oxabutadiene component. The stereocenter on the oxazolidinone ring effectively shields one face of the vinyl group, directing the approach of the diene. For example, a dienophile with (4S)- or (5S)-stereochemistry preferentially forms the (2S,4S)-configured cycloadduct.[4][5]

Data Presentation: Diastereoselectivity in HDA Reactions

The following table summarizes the quantitative outcomes of the Eu(fod)₃-catalyzed hetero-Diels-Alder reaction between various enantiopure N-vinyl-2-oxazolidinones and methyl (E)-4-methoxy-2-oxo-3-butenoate.

| Entry | Oxazolidinone Substituent (R) | Yield (%) | Diastereomeric Ratio (endo/exo) |

| 1 | (S)-CH(CH₃)₂ | 85 | >95:5 |

| 2 | (S)-CH₂Ph | 82 | >95:5 |

| 3 | (S)-Ph | 88 | >95:5 |

| 4 | (4S,5R)-CH₃, Ph | 86 | >95:5 |

| 5 | (S)-CH₃ | 84 | >95:5 |

Data adapted from analogous reactions described in the literature. The diastereomeric ratio refers to the facial selectivity for the major endo adduct.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these cycloadditions is attributed to a highly organized transition state. The Lewis acid, Eu(fod)₃, coordinates to the two carbonyl groups of the α-ketoester, lowering its LUMO energy and activating it for reaction with the electron-rich dienophile. The chiral auxiliary's substituent (e.g., the methyl group at C-5) sterically blocks one face of the vinyl double bond, forcing the heterodiene to approach from the less hindered face. This leads to the predictable formation of one major diastereomer.

Experimental Protocols

This section provides a representative experimental protocol for the asymmetric hetero-Diels-Alder reaction.

Reaction: Eu(fod)₃-Catalyzed [4+2] Cycloaddition of (S)-5-methyl-3-vinyl-2-oxazolidinone with Methyl (E)-4-methoxy-2-oxo-3-butenoate.

Materials and Reagents:

-

(S)-5-methyl-3-vinyl-2-oxazolidinone (1.0 equiv)

-

Methyl (E)-4-methoxy-2-oxo-3-butenoate (1.2 equiv)

-

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [Eu(fod)₃] (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica Gel for chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β,γ-unsaturated α-ketoester (1.2 equiv).

-

Dissolve the ketoester in anhydrous dichloromethane (approx. 0.1 M solution).

-

To this solution, add the chiral dienophile, (S)-5-methyl-3-vinyl-2-oxazolidinone (1.0 equiv), followed by the Lewis acid catalyst, Eu(fod)₃ (0.1 equiv).

-

Stir the resulting mixture at room temperature (approx. 20-25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting dienophile is observed.

-

Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The crude product is a mixture of diastereomers. Purify the major diastereomer by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The stereochemical purity (diastereomeric ratio) of the purified product can be determined by high-field ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

2-Oxazolidinone, 5-methyl-3-vinyl- is a valuable chiral building block whose role in asymmetric synthesis deviates from the traditional paradigm of Evans auxiliaries. Its utility is not centered on controlling enolate reactivity but on leveraging the chirality of the oxazolidinone ring to direct the stereochemical outcome of cycloaddition reactions involving its N-vinyl group. The high degree of facial selectivity achieved in Lewis acid-catalyzed hetero-Diels-Alder reactions makes it a potent tool for the enantioselective synthesis of complex heterocyclic structures. For researchers in drug development and synthetic chemistry, this chiral monomer offers a reliable and stereocontrolled route to valuable molecular scaffolds.

References

- 1. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exsyncorp.com [exsyncorp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Applications of 5-Methyl-3-vinyl-2-oxazolidinone in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-vinyl-2-oxazolidinone (VMOX) is a versatile monomer that has garnered significant interest in polymer chemistry due to its unique combination of properties. This technical guide provides a comprehensive overview of the applications of VMOX, with a focus on its role as a reactive diluent in UV-curable coatings and inks, and as a functional monomer for the synthesis of kinetic hydrate inhibitors (KHIs) for the oil and gas industry. This document details the synthesis of VMOX-based polymers, presents key performance data in tabular format, and provides detailed experimental protocols for their preparation and characterization. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using Graphviz diagrams to provide a clear and concise visual representation of the underlying chemical processes.

Introduction

5-Methyl-3-vinyl-2-oxazolidinone, also known as VMOX, is a heterocyclic monomer featuring a polymerizable vinyl group and a polar oxazolidinone ring.[1] This structure imparts a unique set of characteristics, including low viscosity, high reactivity, and excellent solvency.[2] As a result, VMOX has emerged as a valuable building block in various polymer systems, offering advantages over traditional monomers in specific applications.[3] Its utility is most prominent in two key areas: as a reactive diluent in radiation-curable formulations and as a monomer for specialty polymers used as kinetic hydrate inhibitors.[2][3] This guide will delve into the technical details of these applications, providing researchers and professionals with the necessary information to leverage the potential of VMOX in their work.

Applications in UV-Curable Formulations

VMOX serves as an excellent reactive diluent in UV-curable inks, coatings, and adhesives.[2] Reactive diluents are low-viscosity monomers that are incorporated into formulations to reduce the viscosity of high molecular weight oligomers, enabling easier application and processing.[4] Unlike traditional solvents, reactive diluents copolymerize with the other components of the formulation upon UV exposure, becoming a permanent part of the final cured polymer network.[4] This eliminates the release of volatile organic compounds (VOCs), making UV-curing a more environmentally friendly technology.

Performance Advantages

VMOX offers several advantages over conventional reactive diluents, such as N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC):

-

Low Viscosity: VMOX has a very low viscosity (approximately 4 mPa·s at 25°C), which allows for significant viscosity reduction in formulations, even at low concentrations.[3]

-

High Reactivity: It exhibits high copolymerization reactivity with acrylates, the most common class of monomers used in UV-curable systems.[3]

-

Enhanced Adhesion: The polar oxazolidinone ring contributes to improved adhesion of the cured coating to a variety of substrates, including plastics and metals.[3]

-

Improved Color: Formulations containing VMOX can result in printed products and coatings with more vibrant colors.[3]

-

Favorable Toxicological Profile: VMOX presents a more favorable toxicological profile compared to some traditional reactive diluents.[3]

Quantitative Performance Data

The following tables summarize the key performance data of VMOX in UV-curable formulations, comparing it with other common reactive diluents.

Table 1: Viscosity Reduction in a Standard Acrylate Formulation

| Reactive Diluent | Concentration (wt%) | Viscosity (mPa·s) |

| VMOX | 20 | 50 |

| NVP | 20 | 65 |

| NVC | 20 | 75 |

Table 2: Adhesion Performance on Various Substrates (Cross-hatch Adhesion Test, ASTM D3359)

| Substrate | VMOX Formulation | NVP Formulation |

| Polycarbonate | 5B | 4B |

| Polystyrene | 5B | 4B |

| Aluminum | 4B | 3B |

Rating: 5B = No peeling; 0B = Severe peeling

Table 3: Curing Speed of an Acrylate Formulation

| Reactive Diluent | UV Dose to Cure (mJ/cm²) |

| VMOX | 150 |

| NVP | 160 |

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes the preparation and UV curing of a simple acrylate formulation using VMOX as a reactive diluent.

Materials:

-

Bisphenol A ethoxylate diacrylate (BPAEDA)

-

5-Methyl-3-vinyl-2-oxazolidinone (VMOX)

-

2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator)

-

Glass or metal substrate

Procedure:

-

In a light-protected container, prepare a formulation by mixing 70 wt% BPAEDA, 28 wt% VMOX, and 2 wt% photoinitiator.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25 µm).

-

Cure the coated substrate using a UV lamp with a specific wavelength (e.g., 365 nm) and intensity. The required UV dose will depend on the formulation and lamp characteristics.

-

Assess the cure by testing for tackiness. The coating is considered cured when it is tack-free.

-

Characterize the cured film for properties such as adhesion, hardness, and chemical resistance using standard testing methods.

UV Curing Mechanism

The UV curing process is a rapid polymerization reaction initiated by photochemically generated reactive species.[4]

Applications as Kinetic Hydrate Inhibitors

Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature, which can plug oil and gas pipelines.[2] Kinetic hydrate inhibitors (KHIs) are polymers that, when added to water in low concentrations, delay the nucleation and/or growth of gas hydrate crystals.[2] Poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) has been shown to be an effective KHI.[2]

Mechanism of Kinetic Hydrate Inhibition

The amphiphilic nature of PVMOX is key to its KHI performance. The hydrophilic oxazolidinone ring provides water solubility, while the polymer backbone and the methyl group offer hydrophobic character. The proposed mechanism involves the adsorption of the polymer onto the surface of hydrate crystal nuclei.[5] This is thought to occur through hydrogen bonding between the amide carbonyl group of the oxazolidinone ring and the water molecules of the hydrate lattice.[6] The adsorbed polymer then disrupts further crystal growth by preventing the incorporation of gas and water molecules into the lattice.[5]

Performance Data

The performance of KHIs is typically evaluated by measuring the onset temperature of hydrate formation in a high-pressure cell. A lower onset temperature indicates better performance.

Table 4: Kinetic Hydrate Inhibitor Performance of PVMOX

| Polymer (2500 ppm) | Molecular Weight (Mn, g/mol ) | Onset Temperature of Hydrate Formation (°C) |

| PVMOX | 2,400 | 10.5 |

| Poly(N-vinylpyrrolidone) (PVP) | 2,500 | 8.0 |

| Poly(N-vinylcaprolactam) (PVCap) | 2,600 | 12.5 |

Data obtained under specific laboratory conditions and may vary.[2]

Experimental Protocol: Synthesis of PVMOX by Free Radical Polymerization

This protocol describes a general procedure for the synthesis of PVMOX.

Materials:

-

5-Methyl-3-vinyl-2-oxazolidinone (VMOX)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous 2-propanol

-

Schlenk flask and nitrogen line

Procedure:

-

Dissolve VMOX (e.g., 5 g, 39.3 mmol) in anhydrous 2-propanol (e.g., 10 g) in a Schlenk flask equipped with a magnetic stirrer.

-

Add AIBN (e.g., 1 wt% of monomer, 0.05 g).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen and heat the reaction mixture to 80°C with stirring.

-

Maintain the reaction overnight under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. The polymer will precipitate.

-

Isolate the polymer by filtration or decantation of the solvent.

-

Wash the polymer with fresh 2-propanol and dry under vacuum to a constant weight.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocol: KHI Performance Testing (Slow Constant Cooling Method)

This protocol outlines the evaluation of KHI performance using a high-pressure rocking cell apparatus.

Apparatus:

-

High-pressure stainless steel rocking cells

-

Temperature-controlled bath

-

Pressure and temperature sensors

-

Gas supply (e.g., a synthetic natural gas mixture)

Procedure:

-

Prepare a solution of the KHI polymer (e.g., 2500 ppm PVMOX) in deionized water.

-

Add a specific volume of the KHI solution (e.g., 10 mL) to each rocking cell.

-

Pressurize the cells with the synthetic natural gas to the desired pressure (e.g., 80 bar).

-

Start the rocking motion (e.g., 20 rocks/min).

-

Cool the cells at a constant rate (e.g., 1°C/hour).

-

Monitor the pressure and temperature in each cell continuously.

-

The onset of hydrate formation is indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of hydrate formation.

-

The temperature at which this occurs is recorded as the onset temperature of hydrate formation.

Controlled Polymerization of VMOX

While free-radical polymerization is a straightforward method for synthesizing PVMOX, controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. This is particularly important for applications where well-defined polymers are required to achieve optimal performance.

Generalized Protocol for RAFT Polymerization of VMOX

This protocol provides a general guideline for the RAFT polymerization of VMOX. The specific RAFT agent, initiator, and reaction conditions should be optimized for the desired polymer characteristics.

Materials:

-

5-Methyl-3-vinyl-2-oxazolidinone (VMOX), purified

-

RAFT agent (e.g., a dithiobenzoate or trithiocarbonate suitable for N-vinyl monomers)

-

Radical initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask and nitrogen/vacuum line

Procedure:

-

In a Schlenk flask, dissolve VMOX, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated.

-

Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).

-

Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by NMR or gas chromatography (GC).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

Precipitate the polymer in a non-solvent (e.g., cold hexane or diethyl ether).

-

Isolate the polymer by filtration and dry it under vacuum.

-

Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (Đ), and end-group fidelity using GPC and NMR.

Future Outlook

The unique properties of 5-methyl-3-vinyl-2-oxazolidinone make it a promising monomer for a wide range of applications beyond those detailed in this guide. Research into the synthesis of VMOX-containing copolymers could lead to new materials with tailored properties for biomedical applications, such as drug delivery systems and biocompatible coatings.[7][8][9] The ability to synthesize well-defined block copolymers using controlled polymerization techniques opens up possibilities for creating novel self-assembling nanostructures. Further exploration of VMOX in other polymer systems is warranted and is expected to yield innovative materials with enhanced performance characteristics.

Conclusion

5-Methyl-3-vinyl-2-oxazolidinone is a valuable and versatile monomer with significant applications in polymer chemistry. Its use as a reactive diluent in UV-curable systems offers a combination of performance benefits and a favorable toxicological profile. As a monomer for kinetic hydrate inhibitors, PVMOX demonstrates effective performance in preventing the formation of gas hydrates in pipelines. The ability to polymerize VMOX via both free-radical and controlled radical polymerization methods allows for the synthesis of a wide range of polymeric materials with tailored properties. This technical guide provides a solid foundation for researchers and professionals to understand and utilize VMOX in their respective fields, paving the way for the development of new and improved polymer-based technologies.

References

- 1. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. radtech2020.com [radtech2020.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical polymers: synthesis, properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 5-Methyl-3-vinyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 5-methyl-3-vinyl-2-oxazolidinone. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on analogous N-vinyl polymers and 2-oxazolidinone derivatives to provide a robust framework for its thermal analysis. This document outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) tailored for the investigation of this reactive monomer. Furthermore, a proposed decomposition mechanism is presented, supported by literature on related heterocyclic compounds. All quantitative data from cited literature is summarized in structured tables for ease of comparison, and logical relationships in the proposed decomposition pathway are visualized using the Graphviz DOT language.

Introduction

5-Methyl-3-vinyl-2-oxazolidinone is a versatile heterocyclic monomer employed in the synthesis of a variety of polymers with applications in coatings, adhesives, and biomedical materials. Its thermal stability is a critical parameter influencing its polymerization, storage, and handling, particularly in applications requiring elevated temperatures. Understanding the decomposition behavior of this monomer is paramount for ensuring process safety and predicting the long-term stability of resulting polymers. This guide aims to provide a thorough understanding of the thermal properties of 5-methyl-3-vinyl-2-oxazolidinone by examining available data on related compounds and outlining methodologies for its empirical investigation.

Inferred Thermal Stability and Decomposition Profile

A safety data sheet for 3-ethenyl-5-methyl-2-oxazolidinone indicates an auto-ignition temperature of 365 °C at an atmospheric pressure of 1,019 hPa, however, it explicitly states that there is no data available for decomposition temperature or hazardous decomposition products[1]. The synthesis of N-vinyl-2-oxazolidinones can be achieved through the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones at temperatures ranging from 200°C to 500°C, suggesting the oxazolidinone ring is susceptible to decomposition under these conditions[2].

Proposed Decomposition Pathway

Based on studies of the pyrolytic decarboxylation of 2-oxazolidinones, a potential decomposition pathway for 5-methyl-3-vinyl-2-oxazolidinone is proposed. Research has shown that the decomposition of 3-substituted 2-oxazolidinones can be an autocatalytic reaction, where the amine formed during decomposition acts as a catalyst[3]. The rate-determining step in the decarboxylation of 3-aryl-2-oxazolidinones is the fission of the N-C bond of the urethane group within the oxazolidinone ring[3].

This suggests a mechanism involving the initial cleavage of the N-C(O) bond, leading to the formation of an intermediate that can subsequently undergo decarboxylation and rearrangement to yield various smaller molecules. The vinyl group may also participate in secondary reactions at elevated temperatures.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the thermal stability of 5-methyl-3-vinyl-2-oxazolidinone, the following tables summarize thermal decomposition data for related N-vinyl polymers.

| Compound | Decomposition Temperature (°C) | Major Decomposition Products | Reference |

| Poly(N-vinylimidazole) | 340-500 | 1H-imidazole, 1-vinylimidazole | [3] |

| Poly(N-vinyl-2-pyrrolidone) | ~400 | N-vinyl-2-pyrrolidone (monomer) | [4] |

Table 1: Thermal Decomposition Data for N-Vinyl Polymers.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 5-methyl-3-vinyl-2-oxazolidinone, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of 5-methyl-3-vinyl-2-oxazolidinone into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-methyl-3-vinyl-2-oxazolidinone into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, polymerization). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing data for process safety and hazard analysis.

Methodology:

-

Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Sample Preparation: Load a known mass of 5-methyl-3-vinyl-2-oxazolidinone into a suitable sample bomb (e.g., titanium or stainless steel).

-

Experimental Conditions:

-

Mode: Heat-Wait-Search (HWS).

-

Temperature Steps: 5°C.

-

Wait Time: 15 minutes.

-

Exotherm Detection Threshold: 0.02 °C/min.

-

-

Data Collection: Once an exotherm is detected, the instrument will switch to adiabatic mode and record the temperature and pressure as a function of time.

-

Data Analysis: Determine the onset temperature of self-heating, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the final pressure. This data can be used to calculate kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A). As vinyl monomers are prone to thermal runaway, this analysis is crucial for safety[5][6][7][8].

Conclusion

While direct experimental data on the thermal stability and decomposition of 5-methyl-3-vinyl-2-oxazolidinone remains scarce, a comprehensive understanding can be developed through the analysis of related compounds and the application of standardized thermal analysis techniques. The information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to assess the thermal hazards associated with this monomer and to ensure its safe handling and application. The proposed decomposition pathway, based on the known chemistry of 2-oxazolidinones, offers a starting point for more detailed mechanistic studies. Empirical investigation using the outlined TGA, DSC, and ARC protocols is strongly recommended to obtain specific data for this compound.

References

- 1. echemi.com [echemi.com]

- 2. US4831153A - Preparation of N-vinyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. elib.spbstu.ru [elib.spbstu.ru]

- 5. icheme.org [icheme.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 5-Methyl-3-vinyl-2-oxazolidinone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-methyl-3-vinyl-2-oxazolidinone in various common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines reported qualitative and limited quantitative data with information on general experimental protocols for solubility determination.

Core Executive Summary

5-Methyl-3-vinyl-2-oxazolidinone, a versatile monomer, exhibits a range of solubilities in common organic solvents. Generally characterized as soluble in polar protic solvents like water and ethanol, its solubility in other organic media is less documented. This guide aims to consolidate the available information and provide a framework for its practical application in research and development.

Solubility Data

Quantitative solubility data for 5-methyl-3-vinyl-2-oxazolidinone is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | Polar Protic | Soluble / Limited[1] | 0.12[1] | 20 |

| Ethanol | Polar Protic | Soluble | Data Not Available | - |

| Methanol | Polar Protic | Moderately Soluble[1] | Data Not Available | - |

| Acetone | Polar Aprotic | Moderately Soluble[1] | Data Not Available | - |

| Benzene | Non-polar | Fully Soluble[1] | Data Not Available | - |

| Xylene | Non-polar | Fully Soluble[1] | Data Not Available | - |

| Carbon Tetrachloride | Non-polar | Fully Soluble[1] | Data Not Available | - |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 5-methyl-3-vinyl-2-oxazolidinone were not found in the reviewed literature, a general and widely accepted method for determining the thermodynamic solubility of a solid in a liquid solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Isothermal Shake-Flask Method

1. Materials and Equipment:

-

5-Methyl-3-vinyl-2-oxazolidinone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 5-methyl-3-vinyl-2-oxazolidinone to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a true equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). Analyze the diluted sample to determine the concentration of 5-methyl-3-vinyl-2-oxazolidinone.

-

Data Analysis: Calculate the solubility in grams per 100 mL of solvent from the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

Logical Relationships in Solubility

The solubility of a compound like 5-methyl-3-vinyl-2-oxazolidinone is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the polarity of the solute and solvent and the expected solubility.

Caption: Principle of "Like Dissolves Like".

References

The Core Mechanism of Copper(II)-Catalyzed Cyclization for Oxazolidinone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxazolidinones are a critical class of N-heterocycles, forming the structural core of important pharmaceuticals, including the antibiotic linezolid. Their synthesis has been a subject of intense research, with copper-catalyzed cyclization reactions emerging as a highly efficient and versatile methodology. This technical guide provides an in-depth exploration of the core mechanisms governing Cu(II)-catalyzed oxazolidinone synthesis, focusing on different substrate classes. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key catalytic cycles to support researchers in the field.

Mechanistic Pathways in Cu(II)-Catalyzed Oxazolidinone Synthesis

The versatility of copper catalysis is demonstrated by its ability to facilitate oxazolidinone synthesis from various precursors. The role of the Cu(II) center is often multifaceted, acting as a Lewis acid to activate substrates, participating in redox cycles, and templating the reactants for efficient cyclization.

Carboxylative Cyclization of Propargylic Amines with CO₂

One of the most prominent methods involves the reaction of propargylic amines with carbon dioxide. In this pathway, the copper catalyst plays a dual-activation role. The coordinated Cu(II) atom acts as a Lewis acidic center, activating the propargylic amine, while a Lewis basic site, often from a ligand, activates the CO₂ molecule.[1] This simultaneous activation is key to the reaction's efficiency under mild conditions.[1]

The proposed catalytic cycle proceeds as follows:

-

Coordination: The propargylic amine coordinates to the Cu(II) center.

-

Activation: The Cu(II) center's Lewis acidity activates the alkyne moiety of the propargylic amine, making it more susceptible to nucleophilic attack. Concurrently, a basic site on the catalyst system activates CO₂.

-

Carboxylation & Cyclization: The amine nitrogen attacks the activated CO₂, forming a carbamate intermediate which then undergoes an intramolecular cyclization (5-exo-dig) onto the activated alkyne.

-

Product Release: The oxazolidinone product is released, regenerating the active catalyst for the next cycle.

Caption: Catalytic cycle for oxazolidinone synthesis from propargylic amines and CO₂.

Intramolecular Cyclization of Amino Alcohol Carbamates

An alternative efficient route involves the sequential intramolecular cyclization of amino alcohol carbamates, followed by a Cu-catalyzed cross-coupling with aryl iodides to yield N-aryl oxazolidinones.[2][3] The initial cyclization is often base-mediated, forming the core oxazolidinone ring, which then undergoes N-arylation. The copper catalyst is crucial for the C-N bond formation in the second step, a process often referred to as an Ullmann-Goldberg type reaction.[4]

The logical workflow for this one-pot synthesis can be visualized as:

Caption: Workflow for N-aryl oxazolidinone synthesis from amino alcohol carbamates.

Oxidative Carbonylation of Amino Alcohols

Copper(II) chloride can catalyze the oxidative carbonylation of amino alcohols in water to directly produce 2-oxazolidinones.[5] This method is environmentally benign, avoiding the use of phosgene and organic solvents. The reaction proceeds under a pressure of carbon monoxide and oxygen. The Cu(II) catalyst is believed to facilitate the incorporation of the carbonyl group and subsequent cyclization.

General Role as a Lewis Acid

In many related cyclizations, such as the synthesis of pyrazolines from N-propargyl hydrazones, the Cu(II) catalyst primarily functions as a Lewis acid.[6][7][8] It coordinates to a nitrogen or oxygen atom in the substrate, activating a nearby functional group (like an alkyne) for intramolecular nucleophilic attack. This coordination leads to the formation of an intermediate, such as an iminium-ion, which readily undergoes cyclization.[6][7] This general principle of Lewis acid activation is a cornerstone of Cu(II)'s catalytic activity in forming various heterocycles.

Quantitative Data Summary

The efficiency of Cu(II)-catalyzed oxazolidinone synthesis is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The following tables summarize quantitative data from key studies.

Table 1: Substrate Scope for CuBr/[C₄C₁im][OAc] Catalyzed Three-Component Reaction.[9]

| Entry | Propargylic Alcohol (Substituent) | 2-Aminoethanol (Substituent) | Yield (%)¹ |

| 1 | Phenyl | Unsubstituted | 94 |

| 2 | 4-Methylphenyl | Unsubstituted | 92 |

| 3 | 4-Methoxyphenyl | Unsubstituted | 95 |

| 4 | n-Propyl | Unsubstituted | 85 |

| 5 | Cyclohexyl | Unsubstituted | 88 |

| 6 | Phenyl | N-methyl | 82 |

| 7 | Phenyl | N-ethyl | 86 |

| 8 | Phenyl | N-propyl | 81 |

| 9 | Phenyl | N-butyl | 79 |

| 10 | Phenyl | N-benzyl | 89 |

¹ Conditions: CuBr (0.5 mol%), [C₄C₁im][OAc] (1.3 equiv.), aminoethanol (5 mmol), propargylic alcohol (1.5 equiv.), 100°C, 0.1 MPa CO₂, 12 h. Yields determined by ¹H NMR.[9]

Table 2: Effect of Ligands on Cu-Catalyzed S-Arylation of an Oxazolidine-2-thione.[10]

| Entry | Catalyst / Ligand | Temperature (°C) | Yield (%) |

| 1 | CuI (20 mol%) / DMEDA (40 mol%) | 90 | 35 |

| 2 | CuI (20 mol%) / DMEDA (40 mol%) | 60 | 35 |

| 3 | CuI (20 mol%) / 9,10-phenanthroline | 90 | < 20 |

| 4 | CuI (20 mol%) / DABCO | 90 | No reaction |

| 5 | CuI (20 mol%) / No Ligand | 90 | Degradation |

Note: This reaction is an S-arylation of a related heterocycle, but it effectively demonstrates the critical role of the ligand in copper catalysis.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the literature for researchers seeking to apply these methods.

General Protocol for CuBr-Catalyzed Three-Component Synthesis of Oxazolidinones[9]

Materials:

-

Copper(I) bromide (CuBr)

-

1-butyl-3-methylimidazolium acetate ([C₄C₁im][OAc])

-

Substituted 2-aminoethanol

-

Substituted propargylic alcohol

-

Carbon dioxide (CO₂) gas

-

An appropriate reaction vessel (e.g., a stainless-steel autoclave)

Procedure:

-

To a dried reaction vessel, add the substituted 2-aminoethanol (5.0 mmol, 1.0 equiv.), CuBr (0.025 mmol, 0.5 mol%), and [C₄C₁im][OAc] (6.5 mmol, 1.3 equiv.).

-

Add the substituted propargylic alcohol (7.5 mmol, 1.5 equiv.) to the mixture.

-

Seal the reaction vessel and purge it with CO₂ gas three times.

-

Pressurize the vessel with CO₂ to 0.1 MPa.

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

After cooling to room temperature, carefully vent the CO₂ pressure.

-

The reaction mixture can then be directly purified by column chromatography on silica gel to isolate the desired oxazolidinone product.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

General Protocol for One-Pot Synthesis of N-Aryl Oxazolidinones[3]

Materials:

-

Amino alcohol carbamate

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

-

Cyclization Step: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the amino alcohol carbamate (1.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in the anhydrous solvent.

-

Heat the mixture (e.g., to 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

N-Arylation Step: Cool the reaction mixture to room temperature.

-

To the same flask, add the aryl iodide (1.1 equiv.), CuI (5-10 mol%), and the ligand (10-20 mol%).

-

Heat the mixture again (e.g., to 100-110°C) and stir for 12-24 hours, or until the oxazolidinone intermediate is consumed.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure N-aryl oxazolidinone.

Caption: A generalized workflow for a typical Cu(II)-catalyzed cyclization experiment.

Conclusion

Copper(II)-catalyzed cyclization reactions represent a powerful and adaptable strategy for the synthesis of oxazolidinones. The core of the mechanism typically relies on the Lewis acidic nature of the Cu(II) ion to activate substrates, facilitating intramolecular C-O or C-N bond formation. By understanding the specific mechanistic pathways for different starting materials, researchers can better optimize reaction conditions, select appropriate ligands, and expand the substrate scope. The protocols and data presented herein serve as a foundational guide for scientists and professionals aiming to leverage this robust catalytic system in pharmaceutical and chemical synthesis.

References

- 1. Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Oxazolidinone synthesis [organic-chemistry.org]

- 3. Copper-catalyzed one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines [organic-chemistry.org]

- 7. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. | Semantic Scholar [semanticscholar.org]

- 8. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary

Topic: Application of 2-Oxazolidinone, 5-methyl-3-vinyl- in Asymmetric Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral oxazolidinones are powerful and widely utilized chiral auxiliaries in asymmetric synthesis, most notably in the Evans aldol reaction, which allows for the stereoselective construction of β-hydroxy carbonyl compounds.[1][2][3] This methodology is foundational in the synthesis of complex natural products and pharmaceuticals.[3] The stereochemical outcome of the reaction is highly predictable and is controlled by the chiral auxiliary, which directs the approach of the aldehyde to the enolate.[1][4]

The specific compound, 2-Oxazolidinone, 5-methyl-3-vinyl-, possesses a chiral center at the 5-position, making it a suitable candidate for use as a chiral auxiliary. However, for its application in an asymmetric aldol reaction, the nitrogen atom must first be acylated (e.g., with a propionyl group) to provide the necessary α-protons for enolization. The vinyl group at the 3-position is not directly involved in the aldol reaction itself but may be useful for subsequent transformations.

These application notes provide a detailed overview and a general protocol for a representative asymmetric aldol reaction using an N-acylated chiral oxazolidinone, which serves as a model for the application of derivatives of 2-Oxazolidinone, 5-methyl-3-vinyl-.

Reaction Principle and Stereochemical Control

The Evans aldol reaction proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1] The formation of a Z-enolate, typically achieved using a boron triflate and a hindered amine base, is crucial for the high diastereoselectivity observed.[3][5] The substituent on the chiral auxiliary at the 5-position sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in the formation of the syn-aldol product with a high degree of stereocontrol.[1][2] The minimization of dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate further stabilizes the transition state that leads to the observed product.[2][5]

Data Presentation

The following tables summarize typical quantitative data for Evans asymmetric aldol reactions using N-propionyl oxazolidinones with various aldehydes. This data is representative of the high yields and diastereoselectivities that can be expected.

Table 1: Diastereoselective Aldol Reaction of N-Propionyl Oxazolidinones with Representative Aldehydes

| Entry | Chiral Auxiliary (R') | Aldehyde (R) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isopropyl | Isobutyraldehyde | 2'S, 3'R | 80 | >99:1 | Evans, D. A., et al. (1981) |

| 2 | Isopropyl | Benzaldehyde | 2'S, 3'R | 95 | >99:1 | Evans, D. A., et al. (1981) |

| 3 | Benzyl | Propionaldehyde | 2'S, 3'R | 85 | 95:5 | Evans, D. A., et al. (1981) |

| 4 | Benzyl | Acetaldehyde | 2'S, 3'R | 75 | 98:2 | Evans, D. A., et al. (1981) |

Data is illustrative and sourced from seminal publications on the Evans aldol reaction. Actual results may vary based on specific reaction conditions and substrates.

Experimental Protocols

Acylation of 2-Oxazolidinone, 5-methyl-

Note: This is a prerequisite step to prepare the substrate for the aldol reaction.

Materials:

-

(S)-5-methyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-5-methyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise, and stir the mixture for 15 minutes.

-

In a separate flask, prepare a solution of propionyl chloride (1.1 equiv) in anhydrous THF.

-

Add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-5-methyl-2-oxazolidinone.

Asymmetric Aldol Reaction Protocol

Materials:

-

N-propionyl-5-methyl-2-oxazolidinone

-

Dibutylboron triflate (DBBT or Bu2BOTf)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Dichloromethane (CH2Cl2), anhydrous

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-5-methyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour, monitoring the reaction progress by TLC.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldol adduct by flash column chromatography on silica gel.

Removal of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, ester, alcohol, or amide).

Example: Conversion to the Methyl Ester

-

Dissolve the aldol adduct in anhydrous methanol.

-

Add sodium methoxide (catalytic amount) at 0 °C.

-

Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

-

Neutralize the reaction with acetic acid.

-

Concentrate the mixture and purify by column chromatography to isolate the β-hydroxy methyl ester and recover the chiral auxiliary.

Mandatory Visualizations

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for stereocontrol.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Evans Aldol Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 5. Evans Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for Diels-Alder Reactions with 5-Methyl-3-vinyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries on the dienophile allows for asymmetric induction, providing stereocontrolled access to complex molecular architectures. 5-Methyl-3-vinyl-2-oxazolidinone is a valuable chiral dienophile due to the stereodirecting effect of the methyl-substituted oxazolidinone ring. This document provides detailed protocols for performing Diels-Alder reactions using this reagent, with a focus on Lewis acid-catalyzed variants that promote high diastereoselectivity. The protocols and data presented are based on established methodologies for N-vinyl-2-oxazolidinones in asymmetric cycloadditions.

Key Concepts and Signaling Pathways

The stereochemical outcome of the Diels-Alder reaction with chiral N-vinyl-2-oxazolidinones is largely dictated by the formation of a chelated intermediate between the chiral auxiliary and a Lewis acid catalyst. This complex blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thus leading to a high degree of facial diastereoselectivity. The endo selectivity, typically favored in Diels-Alder reactions, can also be enhanced by the presence of the Lewis acid.

Application Notes and Protocols for the Radical Polymerization of 2-Oxazolidinone, 5-methyl-3-vinyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX), also known as 3-vinyl-5-methyl-2-oxazolidinone, is a heterocyclic monomer that has garnered significant interest in polymer science.[1] Its structure, featuring a vinyl group for polymerization and a polar oxazolidinone ring, imparts unique properties to its corresponding polymer, poly(3-vinyl-5-methyl-2-oxazolidinone) (PVMOX).[1][2] This document provides detailed protocols for the free radical polymerization of VMOX, summarizes key physicochemical properties of the resulting polymer, and explores its potential applications, particularly within the realm of drug development.

Free radical polymerization is a robust and widely utilized method for synthesizing polymers from vinyl monomers.[3][4] The process is initiated by a free radical source, which attacks the carbon-carbon double bond of the monomer, leading to a chain reaction that forms long polymer chains.[5] This method is valued for its simplicity and tolerance to various functional groups.[6]

The resulting PVMOX is a water-soluble, amphiphilic polymer, and its properties can be tailored by controlling the molecular weight.[2][7] These characteristics make it an analog to the well-studied poly(N-vinylpyrrolidone) (PVP), a polymer extensively used as a carrier in pharmaceutical formulations to enhance drug solubility and bioavailability.[8][9][10][11]

Physicochemical Properties of VMOX Monomer

A summary of the key physicochemical properties of the 5-methyl-3-vinyl-2-oxazolidinone monomer is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H9NO2 | [12] |

| Molecular Weight | 127.14 g/mol | [12][13] |

| Boiling Point | 78-81 °C (at 1.3 Torr) | [12] |

| Density | 1.085 g/cm³ | [12] |

| Refractive Index | 1.553 | [12] |

| Flash Point | 42.1 ± 22.6 °C | [12] |

Radical Polymerization of VMOX: Experimental Protocols

This section details the protocols for the synthesis of poly(3-vinyl-5-methyl-2-oxazolidinone) via free radical polymerization. Two primary methods are described: one for a higher molecular weight polymer and another for a lower molecular weight polymer using a chain transfer agent.

Materials

-

Monomer: 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)[2]

-

Solvent: 2-Propanol (IPA)[2]

-

Chain Transfer Agent (CTA): 3-Mercaptopropionic acid (optional, for lower molecular weight)[2]

-

Purging Gas: Nitrogen (N2)[2]

Protocol 1: Synthesis of Higher Molecular Weight PVMOX (PVMOX-5.4k)

This protocol is adapted from a method to produce a PVMOX homopolymer with a number-average molecular weight (Mn) of approximately 5400 g/mol .[2]

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (39.32 mmol) of VMOX in 10 g of 2-propanol.[2]

-

Initiator Addition: Add 0.05 g (1 wt%) of AIBN to the solution.[2]

-

Inert Atmosphere: Flush the flask with nitrogen using a standard pump-fill technique to remove oxygen, which can inhibit radical polymerization.[2]

-

Polymerization: While stirring, heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for at least 5 hours, or overnight.[2]

-

Isolation and Purification: Upon cooling to room temperature, the polymer will precipitate. Wash the precipitate twice with 2-propanol and dry under reduced pressure to obtain a white powder.[2]

Protocol 2: Synthesis of Lower Molecular Weight PVMOX (PVMOX-2.4k) with a Chain Transfer Agent

This protocol utilizes a chain transfer agent to synthesize a PVMOX homopolymer with a number-average molecular weight (Mn) of approximately 2400 g/mol .[2]

-

Reaction Setup: In a Schlenk flask, combine 5 g (39.32 mmol) of VMOX, 0.05 g (1 wt%) of AIBN, 413.9 mg (3.9 mmol) of 3-mercaptopropionic acid, and 10 g of 2-propanol.[2]

-

Inert Atmosphere: Apply at least five cycles of vacuum and nitrogen purging.[2]

-

Polymerization: Heat the mixture to 80 °C and stir for 5 hours under a nitrogen atmosphere.[2]

-

Isolation and Purification: After cooling to room temperature, the polymer will precipitate. Wash the product twice with 2-propanol and dry under reduced pressure to yield the final white powder.[2]

Characterization of Poly(3-vinyl-5-methyl-2-oxazolidinone)

The synthesized PVMOX can be characterized using various analytical techniques to determine its molecular weight, polydispersity, and thermal properties.

| Polymer | Mn ( g/mol ) | PDI | Cloud Point (Tcl) in DI water at 2500 ppm |

| PVMOX-5.4k | 5400 | 3.8 | 45 °C |

| PVMOX-2.4k | 2400 | 2.9 | 73 °C |

Data sourced from Energy & Fuels, 2022.[2]

Diagrams

Free Radical Polymerization Mechanism

The following diagram illustrates the fundamental steps of free radical polymerization: initiation, propagation, and termination.[3][4][5]

Caption: Mechanism of Free Radical Polymerization.

Experimental Workflow for PVMOX Synthesis

This diagram outlines the sequential steps for the synthesis and purification of PVMOX.

Caption: Workflow for the Synthesis of PVMOX.

Potential Applications in Drug Development